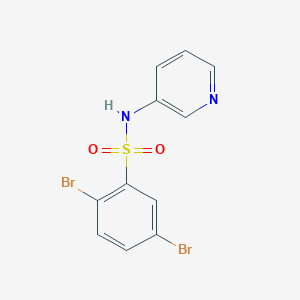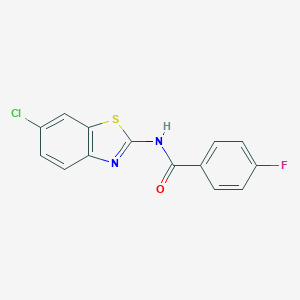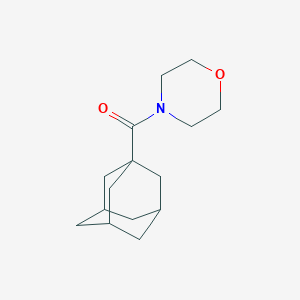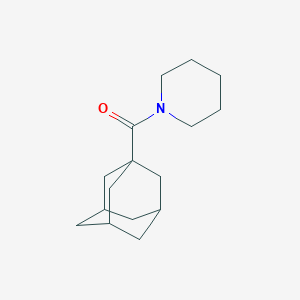![molecular formula C13H11F3N2OS B368894 6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-44-8](/img/structure/B368894.png)
6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C13H11F3N2OS . It has an average mass of 300.299 Da and a monoisotopic mass of 300.054413 Da .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, such as this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a trifluoromethyl group, a pyridine ring, and a sulfanyl group attached to a 2-oxopropyl group .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Studies have explored the chemistry and properties of compounds containing pyridine derivatives, highlighting their use in the preparation of complex compounds and their potential in organic synthesis. For instance, research on the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine has summarized preparation procedures, properties, and the formation of complex compounds with notable spectroscopic, structural, and biological activities (Boča, Jameson, & Linert, 2011). Such studies indicate potential areas for further investigation, including the exploration of unknown analogues of these compounds.
Biological Activity
Research into per- and polyfluoroalkyl substances (PFASs), which share some structural features with the target compound, has focused on their sources, environmental fate, and toxicological impacts. While the specific compound was not directly mentioned, the broader class of PFASs, which includes fluorinated pyridines, has been scrutinized for its persistence, bioaccumulation, and potential toxicity. Studies suggest that novel fluorinated alternatives to PFASs exhibit systemic toxicities and may be as harmful as or more harmful than legacy PFAS compounds, necessitating further toxicological evaluations (Wang et al., 2019).
Environmental Impact
The environmental behavior of PFASs, including their bioaccumulation and biomagnification potential, has been extensively reviewed. Although the specific compound "6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile" was not directly addressed, the findings on PFASs suggest that compounds with similar structural elements could have significant environmental persistence and potential for bioaccumulation, highlighting the need for careful consideration of their environmental impact and management (Conder et al., 2008).
Direcciones Futuras
The demand for TFMP derivatives, including 6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, has been increasing steadily in the last 30 years due to their wide-ranging potential applications in agrochemicals and pharmaceuticals . The future directions for this compound will likely involve further exploration of its synthesis methods and applications .
Propiedades
IUPAC Name |
6-cyclopropyl-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7(19)6-20-12-9(5-17)10(13(14,15)16)4-11(18-12)8-2-3-8/h4,8H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSIDNOATYINU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

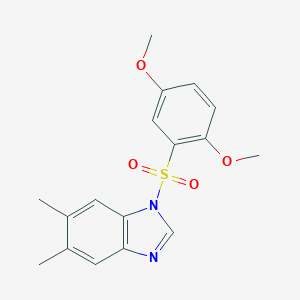
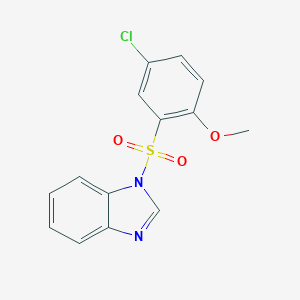
![5-[(3-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B368816.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)
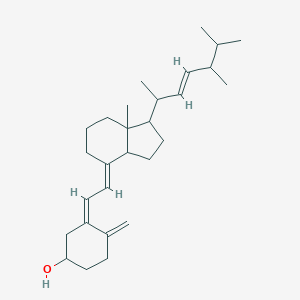
![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)

![2-[(2,4-Dioxo-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368827.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-methoxy-N-({[4-(pyridin-4-ylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B368831.png)
